molecular formula C7H7BrS B117186 3-(5-Bromo-2-thienyl)-1-propene CAS No. 159013-60-2

3-(5-Bromo-2-thienyl)-1-propene

Cat. No. B117186
CAS RN: 159013-60-2
M. Wt: 203.1 g/mol
InChI Key: DCROCGAIWXCJHW-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-thienyl)-1-propene, also known as 5-Bromo-2-thienylpropene or 2-thienylpropene-5-bromide, is an organic compound with the chemical formula C7H7Br. It is a colorless solid that is soluble in organic solvents and is used in a variety of synthetic and pharmaceutical applications. The compound is a derivative of propene and has a bromine atom in the 5-position of the thienyl group.

Scientific Research Applications

Nonlinear Optical Applications

The compound “3-(5-Bromo-2-thienyl)-1-propene” is a derivative of chalcone, which has been studied for its second- and third-order nonlinear optical (NLO) properties . These properties make it useful in various optical applications.

Second-Order Nonlinear Optics: The compound has been found to exhibit second-order NLO properties. The powder second harmonic generation efficiency of this compound was found to be 26 times more efficient than the standard urea .

Third-Order Nonlinear Optics: The third-order NLO properties of this compound were studied using the z-scan technique with a femtosecond laser. The compound exhibited good optical limiting properties, and its limiting threshold was measured to be approximately 3.2 mJ cm-2 .

Optical Band Gap: The absorption spectrum of this compound reveals a direct optical band gap of 3.1 eV .

Thermal Stability: The thermal stability of this compound was studied with thermogravimetric analysis/differential thermal analysis .

Quantum Mechanical Calculations: The static electric dipole moments, linear polarizabilities, and first- and second-order hyperpolarizabilities were calculated by density functional theory (DFT). The highest occupied molecular orbital/lowest unoccupied molecular orbital band gaps were also evaluated by DFT calculations .

properties

IUPAC Name

2-bromo-5-prop-2-enylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROCGAIWXCJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434140
Record name 3-(5-BROMO-2-THIENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-thienyl)-1-propene

CAS RN

159013-60-2
Record name 2-Bromo-5-(2-propen-1-yl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159013-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-BROMO-2-THIENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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